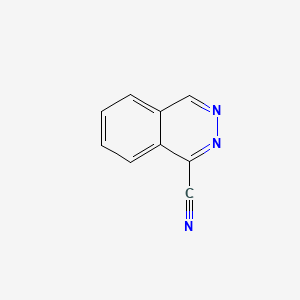

1-Phthalazinecarbonitrile

Übersicht

Beschreibung

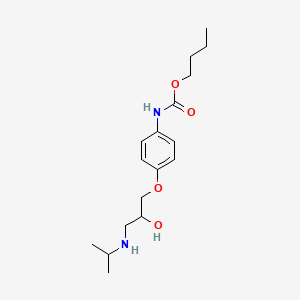

1-Phthalazinecarbonitrile, also known as phthalazine-1-carbonitrile, is a heterocyclic organic compound with the chemical formula C9H5N3 . It has a molecular weight of 155.16 g/mol .

Synthesis Analysis

The synthesis of 1-Phthalazinecarbonitrile and its derivatives has been a subject of research. Recent advances in the synthesis of phthalazin-1 (2H)-one core, a relevant pharmacophore in medicinal chemistry, have been reported . The versatility of the phthalazinone core in drug discovery has promoted the search for new synthetic methods to access differently substituted and functionalized derivatives .Molecular Structure Analysis

The molecular structure of 1-Phthalazinecarbonitrile can be represented by the canonical SMILES stringC1=CC=C2C (=C1)C=NN=C2C#N . This compound has a topological polar surface area of 49.6 Ų and a complexity of 205 . Physical And Chemical Properties Analysis

1-Phthalazinecarbonitrile has several computed properties. It has a molecular weight of 155.16 g/mol, an XLogP3 of 1.2, and does not have any hydrogen bond donors. It has three hydrogen bond acceptors and does not have any rotatable bonds .Wissenschaftliche Forschungsanwendungen

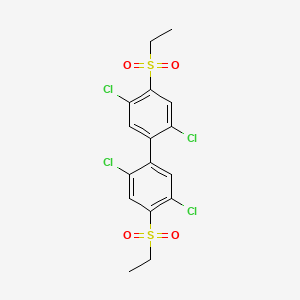

Synthesis of Iodophthalazines and Phthalazinecarbonitriles : A study by Hirsch and Orphanos (1966) detailed the synthesis of 1-iodo- and 1,4-diiodo-phthalazines, which, through reaction with copper cyanide, yielded phthalazinecarbonitriles (Hirsch & Orphanos, 1966).

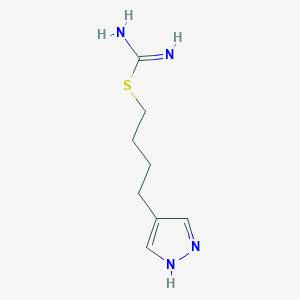

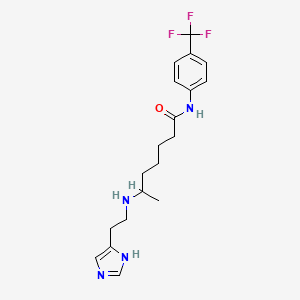

Drug Metabolism and Pharmacokinetic Studies : Watanabe, Tokumura, and Nakamura (2001) synthesized 14C-labeled E4010 using phthalazinecarbonitrile as a starting material for drug metabolism and pharmacokinetic studies (Watanabe, Tokumura & Nakamura, 2001).

Grignard Reactions of Phthalazinecarbonitriles : Hayashi et al. (1977) conducted Grignard reactions with 1-phthalazinecarbonitrile, leading to various products such as 1-alkylphthalazine and 4-alkyl-1-phthalazinecarbonitrile, demonstrating its reactivity and potential for creating diverse compounds (Hayashi et al., 1977).

Transformation into Naphthalenes : Oishi et al. (1990) explored the transformation of 1-substituted phthalazines, including 1-phthalazinecarbonitrile, into naphthalenes, highlighting its versatility in organic synthesis (Oishi et al., 1990).

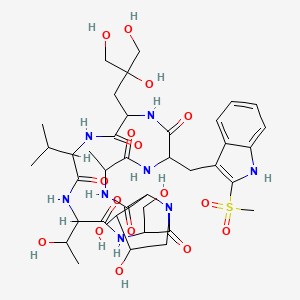

Synthesis of Pyrazolo[1,2-b]phthalazine Derivatives : Reddy et al. (2014) developed an eco-friendly synthesis of pyrazolo[1,2-b]phthalazine derivatives, which have applications in pharmacological and biological fields, using phthalazinecarbonitriles (Reddy et al., 2014).

Synthesis of Indole Derivatives : Hasthavaram et al. (2020) reported a one-pot synthesis of indole derivatives using phthalazinecarbonitrile, which were then evaluated for anti-cancer activity (Hasthavaram et al., 2020).

Synthesis of Phthalazine Derivatives for Antimicrobial Activities : El-Wahab et al. (2011) synthesized 4-benzyl-2-substituted phthalazin-1-one derivatives and evaluated their antimicrobial activities, demonstrating the potential of phthalazinecarbonitriles in developing new antimicrobial agents (El-Wahab et al., 2011).

Cancer Research : Rizk et al. (2021) utilized phthalazin-1-ol, derived from phthalazinecarbonitriles, as an anticancer agent, highlighting its potential in cancer therapy (Rizk et al., 2021).

Eigenschaften

IUPAC Name |

phthalazine-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3/c10-5-9-8-4-2-1-3-7(8)6-11-12-9/h1-4,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVARSCKGTCVGPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60227731 | |

| Record name | Phthalazine carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phthalazinecarbonitrile | |

CAS RN |

7694-81-7 | |

| Record name | Phthalazine carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007694817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phthalazine carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

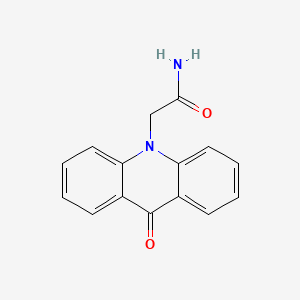

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

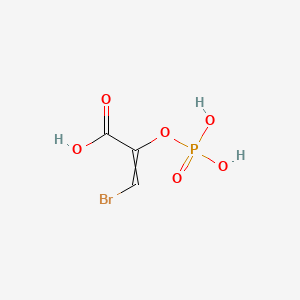

Feasible Synthetic Routes

Q & A

Q1: What are the key structural features of 1-Phthalazinecarbonitrile?

A1: 1-Phthalazinecarbonitrile is an aromatic organic compound characterized by a phthalazine core with a nitrile group attached at the 1-position. The molecular formula is C9H5N3, and the molecular weight is 155.15 g/mol. [, , ]

Q2: How does 1-Phthalazinecarbonitrile react with Grignard reagents?

A2: Research has shown that 1-Phthalazinecarbonitrile exhibits diverse reactivity with various Grignard reagents (e.g., phenylmagnesium bromide, methylmagnesium iodide). These reactions primarily yield alkylphthalazines, with the specific products depending on the Grignard reagent used and reaction conditions. Interestingly, the reaction can also yield unexpected products such as 4-alkyl-3,4-dihydro-3-(1-phthalazinyl)-1-phthalazinecarbonitrile, showcasing a complex reaction mechanism. []

Q3: Can 1-Phthalazinecarbonitrile undergo ring transformations?

A3: Yes, 1-Phthalazinecarbonitrile demonstrates the ability to undergo ring transformation reactions. For instance, it participates in inverse-electron-demand Diels-Alder reactions with enamines and ynamines. This reaction pathway enables the formation of valuable naphthalene derivatives, highlighting its synthetic utility in organic chemistry. []

Q4: Are there analytical techniques available to study 1-Phthalazinecarbonitrile?

A4: While specific analytical methods employed for 1-Phthalazinecarbonitrile weren't detailed within the provided research, various techniques could be used to characterize and quantify it. These include: * Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy could provide structural information, while Infrared (IR) spectroscopy could identify functional groups. * Chromatography: Techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) could separate and quantify 1-Phthalazinecarbonitrile in mixtures.* Mass Spectrometry (MS): This technique could be used to determine the compound's molecular weight and fragmentation pattern, providing further structural confirmation. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.